
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O5S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Carbohydrate Chemistry
The design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups highlights its utility in carbohydrate chemistry. The Fsec group, showcasing a structural similarity to the component of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, demonstrates stability under acidic conditions and cleavability under mild basic conditions, making it useful for protecting the hydroxyl groups in sensitive carbohydrate syntheses (S. Spjut, W. Qian, & M. Elofsson, 2010).
Role in Neuropharmacology
A study on orexin-1 receptor mechanisms in compulsive food consumption models indicates the pharmacological potential of compounds structurally related to this compound. This underscores the compound's relevance in neuropharmacology research, particularly in understanding and potentially treating compulsive behaviors (L. Piccoli et al., 2012).
Anticancer Potential
The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer properties present an application in medicinal chemistry. Although not directly mentioning this compound, the research on related piperidine derivatives emphasizes the importance of such compounds in developing new anticancer agents (A. Rehman et al., 2018).
Exploration of Binding Affinities
Research on sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site includes the synthesis of indolyl-ethylamines and piperidines. These studies contribute to our understanding of receptor-ligand interactions and have implications for the development of neurological disorder treatments, showcasing the broader applicability of molecules structurally related to this compound (J. Perregaard et al., 1995).
properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-32-20-9-5-17(6-10-20)16-26-23(29)22(28)25-14-13-19-4-2-3-15-27(19)33(30,31)21-11-7-18(24)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEZFQFIOFYITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)
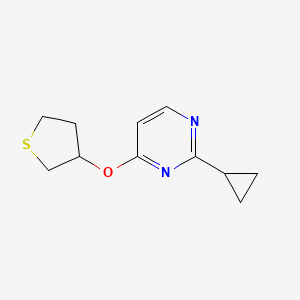

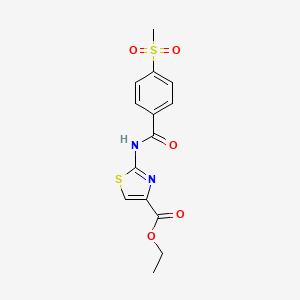
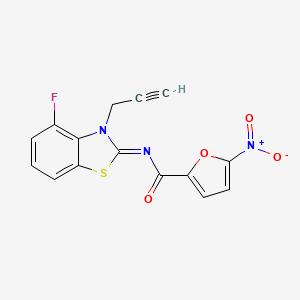
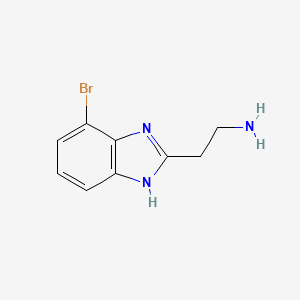
![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)
![2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587638.png)
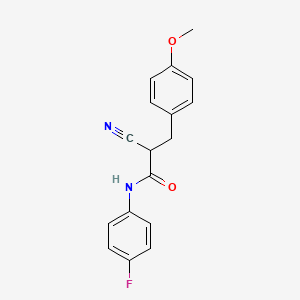
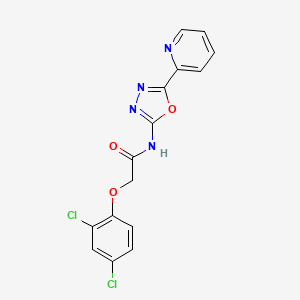
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2587645.png)
![1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2587647.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2587649.png)